6-Bromospiro[chromane-2,1'-cyclohexan]-4-one
Overview
Description
6-Bromospiro[chromane-2,1'-cyclohexan]-4-one is a useful research compound. Its molecular formula is C14H15BrO2 and its molecular weight is 295.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
6-Bromospiro[chromane-2,1'-cyclohexan]-4-one and its derivatives exhibit significant anticancer activity. For instance, certain compounds prepared from reactions involving this compound have shown prominent cytotoxicity against various cancer cell lines, such as lung (A549), prostate (PC3), and pancreatic (PACA2) cancer cells (El Malah et al., 2021).
Chemical Synthesis
This compound is also a key intermediate in complex chemical syntheses. Reactions involving this compound have led to the formation of various novel compounds, demonstrating its utility in chemical research and synthesis (Hegab & Shehry, 2014).
Molecular Structure Studies
The compound has been used in studies to understand molecular structures better. For example, research on the crystal structure of derivatives of this compound has provided insights into the arrangement and behavior of such molecules (Thinagar et al., 2000).
Catalysis
Some studies have explored the role of this compound derivatives in catalysis, particularly in the oxidation of other compounds. These studies contribute to our understanding of catalytic processes and the development of new catalytic agents (Roy & Manassero, 2010).
Cholinesterase Inhibitory Activity
This compound has also been studied for its potential in inhibiting cholinesterase, an enzyme important in the treatment of diseases like Alzheimer's. Derivatives of this compound have shown promising results in this area (Silva et al., 2021).
Future Directions
While specific future directions for “6-Bromospiro[chromane-2,1’-cyclohexan]-4-one” are not mentioned in the search results, there is a reference to the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors as potential anticancer agents . This suggests that similar compounds could have potential applications in the development of new anticancer drugs.
Properties
IUPAC Name |
6-bromospiro[3H-chromene-2,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPXSKDBSNVNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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